molecular formula C8H6ClNS B13668132 7-Chlorobenzo[b]thiophen-2-amine

7-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13668132
M. Wt: 183.66 g/mol
InChI Key: XIKRLKZQXJLYSE-UHFFFAOYSA-N
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Description

7-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound with the molecular formula C8H6ClNS It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[b]thiophen-2-amine typically involves the chlorination of benzo[b]thiophene followed by amination. One common method involves the reaction of benzo[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 7-position. The resulting 7-chlorobenzo[b]thiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Chlorobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chlorobenzo[b]thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[b]thiophen-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 7-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both chlorine and amine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2

InChI Key

XIKRLKZQXJLYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)N

Origin of Product

United States

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